molecular formula C17H14N6OS3 B278279 N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide

N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide

Cat. No. B278279
M. Wt: 414.5 g/mol
InChI Key: RDMOHLBKAUUVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide, commonly known as MTTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

MTTTC has been extensively studied for its potential applications in various fields of science. One of the most promising applications of MTTTC is in the field of organic electronics. MTTTC has been shown to exhibit excellent charge transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
MTTTC has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound has been shown to exhibit high selectivity and sensitivity towards certain metal ions, making it a promising candidate for use in analytical chemistry and environmental monitoring.

Mechanism of Action

The mechanism of action of MTTTC is not well understood. However, studies have suggested that the compound interacts with certain receptors in the body, leading to changes in cellular signaling pathways. This, in turn, may result in various biochemical and physiological effects.
Biochemical and Physiological Effects
MTTTC has been shown to exhibit various biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory, antioxidant, and anticancer properties. MTTTC has also been shown to exhibit neuroprotective effects and may be useful in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of MTTTC is its excellent charge transport properties, which make it an ideal candidate for use in OFETs and OSCs. The compound has also been shown to exhibit high selectivity and sensitivity towards certain metal ions, making it a promising candidate for use in analytical chemistry and environmental monitoring.
However, one of the limitations of MTTTC is its relatively low solubility in common solvents. This can make it difficult to work with in certain lab experiments. Additionally, the compound is relatively expensive, which can limit its widespread use in research.

Future Directions

There are several potential future directions for research on MTTTC. One area of interest is the development of new synthetic methods for the compound that are more cost-effective and efficient. Additionally, further studies are needed to better understand the mechanism of action of MTTTC and its potential applications in various fields of science. Finally, research on the toxicity and safety of MTTTC is needed to determine its suitability for use in various applications.

Synthesis Methods

The synthesis of MTTTC involves the reaction of 2-methyl-4-aminophenyl isothiocyanate with 3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, followed by the reaction with thiophene-2-carboxylic acid. The final product is obtained by purification through recrystallization.

properties

Molecular Formula

C17H14N6OS3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H14N6OS3/c1-9-8-11(15-22-23-10(2)20-21-17(23)27-15)5-6-12(9)18-16(25)19-14(24)13-4-3-7-26-13/h3-8H,1-2H3,(H2,18,19,24,25)

InChI Key

RDMOHLBKAUUVHF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=S)NC(=O)C4=CC=CS4

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=S)NC(=O)C4=CC=CS4

Origin of Product

United States

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